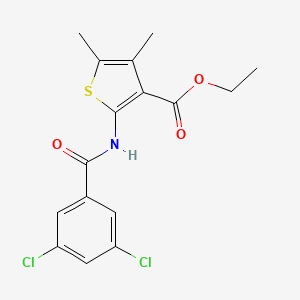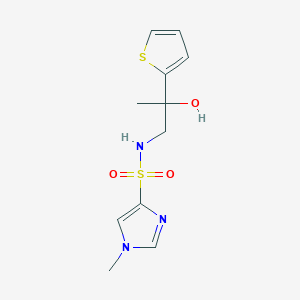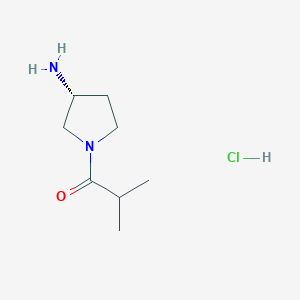![molecular formula C13H16N2O2S B2684184 N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide CAS No. 2411295-50-4](/img/structure/B2684184.png)
N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas.
Mécanisme D'action
The mechanism of action of N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide involves the inhibition of specific enzymes or receptors involved in various cellular processes. For example, in cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In neuroscience, it has been shown to modulate the activity of specific ion channels and receptors involved in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide are dependent on the specific cellular processes and enzymes targeted by the compound. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neuroscience, it has been shown to modulate neurotransmitter release and synaptic plasticity, leading to changes in neural activity. In infectious diseases, it has been shown to have antimicrobial properties against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted modulation of specific cellular processes. However, one limitation is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide. One direction is the further exploration of its potential applications in cancer research, neuroscience, and infectious diseases. Another direction is the development of more specific and potent analogs of the compound for improved efficacy and reduced toxicity. Additionally, the use of N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide in combination with other therapeutic agents for synergistic effects is also an area of interest for future research.
Méthodes De Synthèse
The synthesis of N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide involves the reaction between 4-methyl-2-thiazolylamine and 4-bromo-1-butyn-3-ol in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide has been studied for its potential applications in various research areas, including cancer research, neuroscience, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In neuroscience, it has been studied for its potential role in modulating neurotransmitter release and synaptic plasticity. In infectious diseases, it has been shown to have antimicrobial properties against various bacterial strains.
Propriétés
IUPAC Name |
N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-3-4-11(16)15-13(5-7-17-8-6-13)12-14-10(2)9-18-12/h9H,5-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHCPAIOCHLEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CCOCC1)C2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2684107.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2684109.png)

![3-(4-chlorophenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2684111.png)


![2-Chloro-1-[4-[(3-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]ethanone](/img/structure/B2684120.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2684122.png)
